molecular formula C8H7N3O2 B15229172 Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B15229172
M. Wt: 177.16 g/mol
InChI Key: XEZORPQYJZTSEW-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazolopyridine derivatives.

Scientific Research Applications

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The compound’s effects are mediated through the inhibition of these enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-9-6-4-2-3-5-11(6)10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZORPQYJZTSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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